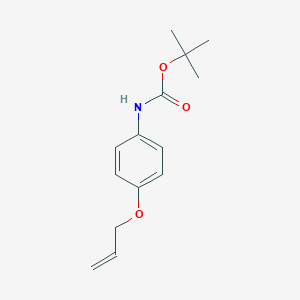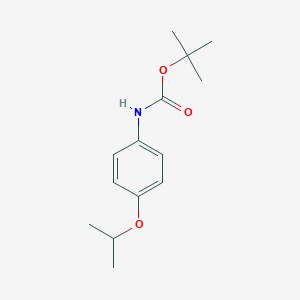
2-(4-methoxyphenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine, also known as 2C-T-7, is a synthetic phenethylamine derivative that has been used in scientific research. It is a psychedelic compound that has been studied for its potential therapeutic effects and its mechanism of action.
Mécanisme D'action
The mechanism of action of 2-(4-methoxyphenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine is not fully understood. It is believed to act on the serotonin receptors in the brain, specifically the 5-HT2A receptor. It may also affect other neurotransmitters such as dopamine and norepinephrine. The exact mechanism of action is still being studied.
Biochemical and Physiological Effects
2-(4-methoxyphenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine has been shown to produce a range of biochemical and physiological effects. It is a psychedelic compound that can cause altered perceptions, mood changes, and changes in thought processes. It has also been shown to increase heart rate and blood pressure. Additionally, it may have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-methoxyphenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine in lab experiments is its potency. It is a highly potent compound, which means that small amounts can be used in experiments. This can reduce the cost of experiments and minimize the use of animals. However, its potency also means that it can be difficult to accurately measure and control doses. Additionally, its psychoactive effects can make it difficult to study in humans.
Orientations Futures
There are several future directions for research on 2-(4-methoxyphenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine. One area of interest is its potential therapeutic effects. Further studies are needed to fully understand its potential use in the treatment of depression, anxiety, addiction, and post-traumatic stress disorder. Additionally, more research is needed to fully understand its mechanism of action and how it affects the brain. Finally, studies on the long-term effects of 2-(4-methoxyphenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine use are needed to fully understand its safety profile.
In conclusion, 2-(4-methoxyphenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine is a synthetic phenethylamine derivative that has been used in scientific research. Its synthesis method is complex and requires specialized equipment and expertise. It has been studied for its potential therapeutic effects, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further research is needed to fully understand its potential therapeutic uses and safety profile.
Méthodes De Synthèse
The synthesis of 2-(4-methoxyphenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine involves the reaction of 2,4,5-trimethoxybenzaldehyde with 4-methoxyphenylacetonitrile to form the intermediate 2,4,5-trimethoxybenzylidene-4-methoxyphenylacetonitrile. This intermediate is then reduced with lithium aluminum hydride to form 2-(4-methoxyphenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine. The synthesis of 2-(4-methoxyphenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
2-(4-methoxyphenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine has been used in scientific research to study its potential therapeutic effects. Studies have shown that it may have antidepressant and anxiolytic properties. It has also been studied for its potential use in the treatment of addiction and post-traumatic stress disorder. However, further research is needed to fully understand its therapeutic potential.
Propriétés
Formule moléculaire |
C19H25NO4 |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C19H25NO4/c1-21-16-7-5-14(6-8-16)9-10-20-13-15-11-18(23-3)19(24-4)12-17(15)22-2/h5-8,11-12,20H,9-10,13H2,1-4H3 |
Clé InChI |
PPRXJQFPMFCKPE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCNCC2=CC(=C(C=C2OC)OC)OC |
SMILES canonique |
COC1=CC=C(C=C1)CCNCC2=CC(=C(C=C2OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[(morpholin-4-ylcarbonothioyl)carbamoyl]benzoate](/img/structure/B250487.png)
![3-bromo-4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B250488.png)
![4-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250489.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B250492.png)
![N-[3-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B250493.png)
![2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide](/img/structure/B250496.png)
![3-[(4-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B250498.png)
![3-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250500.png)


![4-(3-methylbutoxy)-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B250505.png)
![N-[(4-chlorophenyl)acetyl]-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea](/img/structure/B250507.png)

